molecular formula C12H13N3O2 B5734540 3-Methyl-6-m-tolylamino-1H-pyrimidine-2,4-dione CAS No. 58137-46-5

3-Methyl-6-m-tolylamino-1H-pyrimidine-2,4-dione

Cat. No.: B5734540
CAS No.: 58137-46-5
M. Wt: 231.25 g/mol
InChI Key: WRCFYUNJRIEFRD-UHFFFAOYSA-N
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Description

3-Methyl-6-m-tolylamino-1H-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-m-tolylamino-1H-pyrimidine-2,4-dione typically involves the reaction of 3-methyluracil with m-toluidine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, which facilitates the formation of the desired product. The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-m-tolylamino-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine-2,4-dione derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

3-Methyl-6-m-tolylamino-1H-pyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its potential use in the development of anticancer and antiviral drugs.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Methyl-6-m-tolylamino-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.

    Pyrano[2,3-d]pyrimidine-2,4-dione: Studied for its potential as a PARP-1 inhibitor.

    Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: Investigated for its inhibitory activity against MIF2 tautomerase.

Uniqueness

3-Methyl-6-m-tolylamino-1H-pyrimidine-2,4-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

3-methyl-6-(3-methylanilino)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-4-3-5-9(6-8)13-10-7-11(16)15(2)12(17)14-10/h3-7,13H,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCFYUNJRIEFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=O)N(C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354627
Record name STK177267
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641892
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

58137-46-5
Record name STK177267
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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